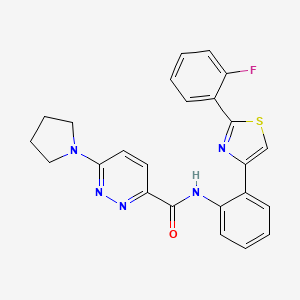
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5OS and its molecular weight is 445.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole moiety, a pyridazine ring, and a pyrrolidine group. Its molecular formula is C24H22FN3OS, with a molecular weight of approximately 425.51 g/mol. The presence of the fluorine atom in the phenyl group may enhance its biological activity by influencing its interaction with biological targets.
Biological Activities
1. Anticancer Activity:
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that thiazole-based compounds could effectively target BRAF(V600E), a common mutation in melanoma, showcasing their potential as anticancer agents .
2. Antimicrobial Properties:
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it possesses moderate to strong inhibitory effects against several pathogenic bacteria and fungi. Similar thiazole derivatives have shown efficacy against drug-resistant strains, indicating a promising avenue for developing new antimicrobial agents .
3. Anti-inflammatory Effects:
Thiazole derivatives are also recognized for their anti-inflammatory properties. They have been reported to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases . The compound's ability to modulate inflammatory pathways is an area of active research.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Thiazole Ring Influence: The presence of the thiazole ring is essential for biological activity, as it enhances the compound's ability to interact with specific biological targets.
- Pyrrolidine Substitution: Variations in the pyrrolidine substituent can significantly alter pharmacokinetic properties and receptor affinity, influencing the overall efficacy of the compound.
- Fluorine Substitution: The introduction of fluorine into the phenyl group has been linked to increased lipophilicity, potentially improving membrane permeability and bioavailability .
Case Studies
Several case studies highlight the biological activity of similar compounds:
-
Antitumor Activity in Melanoma Models:
A study focusing on thiazole derivatives demonstrated significant tumor growth inhibition in BRAF-mutant melanoma models. The mechanism was attributed to apoptosis induction and cell cycle arrest . -
Antibacterial Efficacy Against Resistant Strains:
In vitro tests on various bacterial strains revealed that certain thiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as alternative treatments for resistant infections . -
Inflammation Modulation:
Research on pyrazole derivatives indicated their effectiveness in reducing inflammation in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases .
Propriétés
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5OS/c25-18-9-3-1-7-16(18)24-27-21(15-32-24)17-8-2-4-10-19(17)26-23(31)20-11-12-22(29-28-20)30-13-5-6-14-30/h1-4,7-12,15H,5-6,13-14H2,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNOJWVFLBTMJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CSC(=N4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














